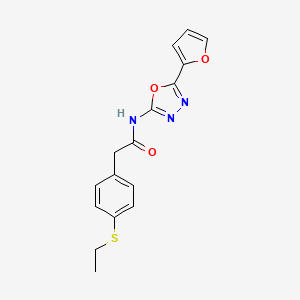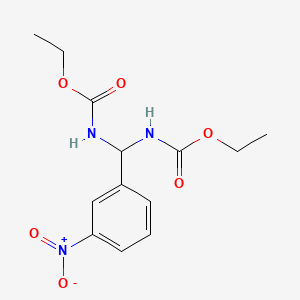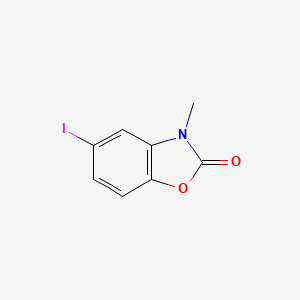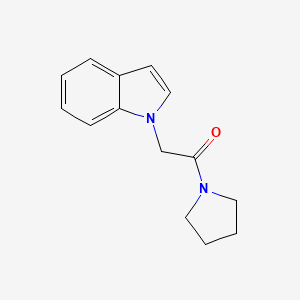![molecular formula C22H20N4O5 B3007336 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione CAS No. 1358058-43-1](/img/structure/B3007336.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several structural motifs that are common in organic chemistry . These include a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a quinazoline dione structure. The benzo[d][1,3]dioxole ring is a component of many natural products and synthetic compounds with pharmaceutical and biological applications . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various pharmaceutical drugs due to its bioactivity. The quinazoline dione structure is a type of quinazoline, a class of organic compounds with various biological activities.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular geometry and electronic structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions may involve the formation or breaking of bonds in the benzo[d][1,3]dioxole, oxadiazole, or quinazoline dione structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A significant area of research is the synthesis of benzoxazolo and benzothiazolo isoquinolinones, which share structural similarities with the query compound. These compounds have been synthesized from homophthalic anhydride and o-substituted anilines, exploring their electronic structures and photoinduced cycloaddition reactions with electron-deficient alkenes (K. Ling et al., 1998). Another study synthesized tetrahydrobenzo thienopyrimido isoquinolinone derivatives, showing satisfactory in vitro activity against human tumor cell lines (M. Mahmoud et al., 2018).
Biological Applications
Research into novel compounds containing the lawsone structure, a precursor in these studies, has shown antioxidant and antitumor activities. These activities were investigated through density functional theory (DFT) and experimental studies, highlighting the potential therapeutic applications of these compounds (A. Hassanien et al., 2022). Furthermore, the discovery of 3-hydroxyquinazoline-2,4-dione as a scaffold for developing inhibitors of the tumor-associated human carbonic anhydrases IX and XII suggests the therapeutic relevance of quinazoline derivatives in cancer treatment (M. Falsini et al., 2017).
Molecular Interactions and Sensor Applications
Investigations on molecular interactions of N-phthaloyl compounds in solvents reveal insights into drug transmission and absorption, which are critical for pharmaceutical applications (Pradip Tekade et al., 2019). Additionally, the use of 1,8-naphthalimide derivatives for fluoride ion detection demonstrates the utility of structurally related compounds in developing sensitive and selective chemosensors (Liang Zhang et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-12(2)7-8-26-21(27)15-5-3-14(9-16(15)23-22(26)28)20-24-19(25-31-20)13-4-6-17-18(10-13)30-11-29-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRXVZNBYKXYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate](/img/structure/B3007271.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)



![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)
